8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
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Overview
Description
The compound 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a derivative of the 3,8-diazabicyclo[3.2.1]octane scaffold, which is a structural motif found in various biologically active compounds. This particular structure is of interest due to its presence in compounds with potential analgesic properties, similar to the potent natural analgesic epibatidine .
Synthesis Analysis
The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in several studies. One approach involves the intramolecular palladium-catalyzed allylic alkylation, which has been shown to afford 3,8-diazabicyclo[3.2.1]octanes in excellent yields under mild conditions . Another method utilizes pyroglutamic acid for the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues through amide activation, reduction, and cyclization of a nitroenamine intermediate .
Molecular Structure Analysis
The molecular structure of related compounds, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its derivatives, has been determined using X-ray diffraction methods. These studies have revealed details about the crystal packing and hydrogen bonding patterns, which contribute to the stability and reactivity of these molecules .
Chemical Reactions Analysis
The 3,8-diazabicyclo[3.2.1]octane core is a versatile scaffold that can undergo various chemical transformations. For instance, the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals has been used to synthesize 2,8-diazabicyclo[3.2.1]oct-2-enes, which can be further converted into inhibitors of α-mannosidases . Additionally, modified borohydride agents have been employed for the efficient reduction of azides, which could be applicable to the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,8-diazabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. For example, the presence of a chlorinated heteroaryl ring at the 3 or 8 position significantly affects the analgesic activity and binding affinity to the alpha 4 beta 2 nAChR subtype . The crystal structures of these compounds also suggest that the orientation of substituents and the presence of hydrogen bonds play a crucial role in their reactivity .
Scientific Research Applications
Photocatalysis and Material Science
- Fabrication and Application of Photocatalysts : Research on (BiO)2CO3 (BOC)-based photocatalysts reveals strategies for enhancing visible light-driven photocatalytic performance through various modification techniques. This research is relevant for the application of similar compounds in fields like healthcare, photocatalysis, and materials science (Ni et al., 2016).
Medical and Biological Applications
- β-Lactamase Inhibitor Combinations : The study of diazabicyclo[3.2.1]octanone (DBO) series, including compounds like avibactam, reveals their importance in combating β-lactam resistance in bacteria. These findings are crucial for developing new treatments against multidrug-resistant pathogens (Bush, 2015).
Organic Electronics and Sensing
- BODIPY-Based Materials : BODIPY fluorophores are utilized in sensing, medical diagnostics, and the enhancement of drug carriers for cancer treatment. The structural diversity and functionalization of BODIPY compounds provide a foundation for their application in innovative therapeutic and diagnostic tools (Marfin et al., 2017).
Safety and Hazards
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is harmful if swallowed and causes serious eye irritation . It is recommended to use only in a chemical fume hood and to wear laboratory clothing, chemical-resistant gloves, and safety goggles . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that PARP-1 could be a potential target.
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Result of Action
It is known that this compound is used in the synthesis of pharmaceutical compounds for the prevention or treatment of PARP-1-associated diseases , suggesting that it may have a role in modulating the activity of this enzyme.
properties
IUPAC Name |
tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIGAYYGRTHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
417727-40-3 |
Source
|
Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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